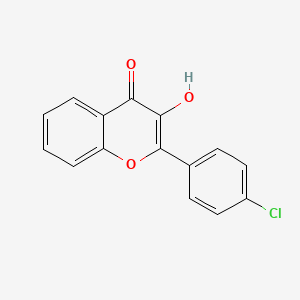

4'-Chloro-3-hydroxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これらの化合物は、励起状態分子内プロトン移動 (ESIPT) を起こす能力によって特徴付けられ、さまざまな科学的用途において貴重な存在となっています . フラボン骨格の4'位に塩素原子、3位にヒドロキシル基が存在することによって、この化合物は独自の化学的性質と反応性を示します。

準備方法

一般的な方法の1つは、アルガー・フリン・オヤマダ反応で、これはカルコンの酸化環化によってフラボノールを生成する方法です . 反応条件には、過酸化水素と水酸化ナトリウムなどの塩基を使用することが多くあります。工業生産では、同様の合成経路が採用されますが、大規模生産用に最適化されており、高収率と高純度が保証されています。

化学反応解析

4'-クロロ-3-ヒドロキシフラボンは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: 3位のヒドロキシル基を酸化してケトンにすることができます。

還元: フラボン構造のカルボニル基を還元してジヒドロフラボノールにすることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究における用途

4'-クロロ-3-ヒドロキシフラボンは、幅広い科学研究用途を持っています。

化学反応の分析

4’-Chloro-3-hydroxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.

Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavonol.

Substitution: The chlorine atom at the 4’ position can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4’-Chloro-3-hydroxyflavone has a wide range of scientific research applications:

作用機序

4'-クロロ-3-ヒドロキシフラボンの作用機序には、ESIPTを起こす能力が関係しています。 このプロセスは、3位のヒドロキシル基の存在によって促進され、励起状態においてカルボニル酸素にプロトンを供与することができます . このプロトン移動は、2つの蛍光発光をもたらし、蛍光ベースの用途において貴重なツールとなっています。 生物学的活性に関与する分子標的と経路は現在も調査中ですが、タンパク質やDNAと相互作用し、その構造と機能に影響を与えることが知られています .

類似化合物との比較

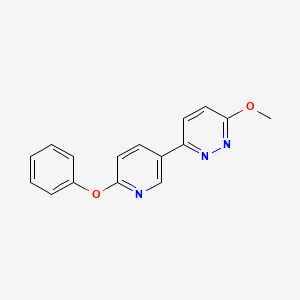

4'-クロロ-3-ヒドロキシフラボンは、4'位に塩素原子が存在することから、フラボノールの中でユニークな存在です。類似の化合物には以下が含まれます。

3-ヒドロキシフラボン: 塩素原子がないため、化学的性質と反応性が異なります.

4'-メトキシ-3-ヒドロキシフラボン: 塩素原子ではなくメトキシ基が含まれているため、ESIPT特性と蛍光挙動が異なります.

4'-クロロ-3-ヒドロキシフラボンに塩素原子が存在することによって、疎水性が増し、生物学的巨大分子との相互作用に影響を与え、類似体とは異なる特性を示します .

特性

IUPAC Name |

2-(4-chlorophenyl)-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLBFAOXSDMNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295457 |

Source

|

| Record name | 4'-Chloro-3-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19275-70-8 |

Source

|

| Record name | NSC102048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloro-3-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)

![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)

![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)

![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)